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molecular formula C15H18N2O2 B8360991 6-(6-Methoxy-[1,5]naphthyridin-4-yl)-hexanal

6-(6-Methoxy-[1,5]naphthyridin-4-yl)-hexanal

Cat. No. B8360991
M. Wt: 258.32 g/mol
InChI Key: JZESZMIPMUNQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114867B2

Procedure details

The title intermediate was obtained starting from 8-bromo-2-methoxy-[1,5]naphthyridine (4 g, 16.7 mmol) and hex-5-yn-1-ol (2.7 g, 1.65 eq.) and following the procedures of Example 29, step 29.i and Example 33, steps 33.i and 33.ii. The title aldehyde was isolated as a yellowish liquid (1.2 g, 42% yield over 3 steps).
[Compound]
Name
title intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[CH2:14]([OH:20])[CH2:15][CH2:16][CH2:17][C:18]#[CH:19]>>[CH3:13][O:12][C:9]1[N:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=[O:20]

Inputs

Step One
Name
title intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CN=C2C=CC(=NC12)OC
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CCCC#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C2C(=CC=NC2=CC1)CCCCCC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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